Trimethylammonium chloride-d9

Description

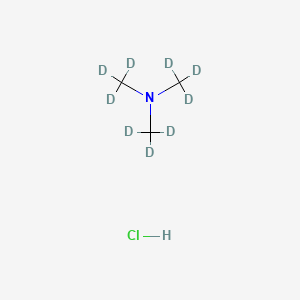

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746130 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18856-86-5 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18856-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Research Applications of Trimethylamine-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Trimethylamine-d9 Hydrochloride ((CD₃)₃N·HCl) is a deuterated stable isotope-labeled analog of trimethylamine hydrochloride. Its unique physicochemical properties make it an indispensable tool in modern biomedical and chemical research. The substitution of nine hydrogen atoms with deuterium results in a mass shift of +9 Da, allowing for its clear differentiation from its endogenous, non-labeled counterpart in mass spectrometry-based analyses.[1] This guide provides a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Research Applications

The utility of Trimethylamine-d9 Hydrochloride in research is primarily centered around two key areas: its use as an internal standard for precise quantification and as a tracer for metabolic studies.

Internal Standard in Quantitative Analytical Assays

Trimethylamine-d9 Hydrochloride is widely employed as an internal standard in isotope dilution mass spectrometry (IDMS), most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.[2] By adding a known amount of the deuterated standard to a biological sample, variations that can occur during sample preparation and instrumental analysis can be effectively normalized, leading to highly accurate quantification of the target analyte, trimethylamine (TMA), and its derivatives.

This application is crucial in studies investigating the role of the gut microbiome in health and disease, as TMA is a key metabolite produced by the microbial breakdown of dietary precursors like choline and L-carnitine.

Stable Isotope Tracing in Metabolic Pathway Elucidation

The core utility of Trimethylamine-d9 Hydrochloride is rooted in stable isotope tracing. Researchers introduce the labeled compound into a biological system, such as a cell culture or an animal model, and then monitor the appearance of the deuterium label in downstream metabolites like trimethylamine N-oxide (TMAO). This allows for the unambiguous identification and quantification of metabolic pathways. Such studies are vital for understanding the metabolic fate of TMA and its contribution to various physiological and pathological processes.

Quantitative Data

The following tables summarize key quantitative data related to Trimethylamine-d9 Hydrochloride and its application in research.

Table 1: Physicochemical Properties

| Property | Trimethylamine-d9 Hydrochloride | Trimethylamine Hydrochloride |

| Molecular Formula | (CD₃)₃N · HCl | (CH₃)₃N · HCl |

| Molecular Weight | 104.63 g/mol | 95.57 g/mol |

| CAS Number | 18856-86-5 | 593-81-7 |

| Isotopic Purity | >99 atom % D | N/A |

| Melting Point | 283-284 °C (decomposes) | 277-279 °C (decomposes) |

| Storage Temperature | +4°C | Room Temperature |

Table 2: Mass Spectrometry Parameters for TMA and TMAO Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Trimethylamine (TMA) | 60 | 44 |

| Trimethylamine-d9 (d9-TMA) | 69 | 49 |

| Trimethylamine N-oxide (TMAO) | 76 | 58 |

| Trimethylamine N-oxide-d9 (d9-TMAO) | 85 | 66 |

| Source: |

Experimental Protocols

Protocol 1: Quantification of TMA and TMAO in Human Urine by LC-MS/MS

This protocol outlines a method for the simultaneous measurement of TMA and TMAO in human urine using Trimethylamine-d9 Hydrochloride as an internal standard.

1. Objective: To accurately quantify the concentration of TMA and TMAO in human urine samples.

2. Materials and Reagents:

-

Human urine samples

-

Trimethylamine-d9 Hydrochloride (for d9-TMA internal standard)

-

Trimethylamine N-oxide-d9 (d9-TMAO internal standard)

-

Methanol

-

Hexane

-

Butanol

-

Sodium Hydroxide (NaOH), 0.5 M

-

Formic Acid, 0.2 M

-

LC-MS/MS system (e.g., Thermo Quantiva)

3. Sample Preparation: a. To a urine sample, add internal standards: d9-TMA and d9-TMAO. b. For extraction, add 2 mL of hexane/1 mL of butanol and 1 mL of 0.5 N NaOH. c. Vortex the mixture vigorously. d. Centrifuge to separate the organic and aqueous phases. e. Transfer the organic phase (containing TMA) to a new tube. f. To the organic phase, add 0.2 mL of 0.2 M formic acid to transfer the extracted TMA to the aqueous phase. g. The remaining aqueous phase from the initial extraction contains TMAO. This can be diluted with methanol for analysis.

4. LC-MS/MS Analysis: a. Inject 5 µL of the prepared sample onto a suitable chromatography column (e.g., Silica column). b. Elute the analytes using an appropriate solvent gradient. c. Monitor the eluate using a mass spectrometer in positive-ion mode with multiple reaction monitoring (MRM). d. Use the precursor-to-product transitions specified in Table 2 to detect and quantify TMA, d9-TMA, TMAO, and d9-TMAO.

5. Data Analysis: a. Calculate the peak area ratio of the analyte to its corresponding internal standard. b. Construct a calibration curve using standards of known concentrations. c. Determine the concentration of TMA and TMAO in the urine samples by comparing their peak area ratios to the calibration curve.

Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model

This protocol describes an oral gavage study in mice to trace the metabolic fate of a deuterated precursor to TMA and TMAO.

1. Objective: To determine the in vivo conversion of a deuterated nutrient precursor to d9-TMA and d9-TMAO.

2. Materials and Reagents:

-

C57BL/6J mice

-

Deuterated precursor (e.g., d9-choline or d9-L-carnitine)

-

Sterile water or saline for vehicle

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillaries)

-

LC-MS/MS system

3. Experimental Procedure: a. Acclimate mice to the experimental conditions. b. Administer the deuterated precursor (e.g., synthetic d9-trimethyllysine or d9-choline) via oral gavage. c. Collect serial blood samples at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-gavage. d. Process blood samples to obtain plasma.

4. Sample Analysis: a. Prepare plasma samples for LC-MS/MS analysis, typically involving protein precipitation with a solvent like methanol, followed by centrifugation. b. Use an LC-MS/MS method optimized for the detection of d9-TMA and d9-TMAO, as described in Protocol 1. c. Quantify the plasma concentrations of the deuterated metabolites at each time point.

5. Data Interpretation: a. Plot the plasma concentrations of d9-TMA and d9-TMAO over time to visualize the pharmacokinetic profile. b. The appearance of d9-TMA and d9-TMAO in the plasma confirms the metabolic conversion of the administered deuterated precursor by the gut microbiota and host enzymes, respectively.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of TMA and a typical experimental workflow for its quantification.

Caption: Metabolic pathway of trimethylamine (TMA) production and its conversion to trimethylamine N-oxide (TMAO).

Caption: A typical experimental workflow for the quantification of trimethylamine using Trimethylamine-d9 Hydrochloride as an internal standard.

References

Trimethylamine-d9 Hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine-d9 Hydrochloride ((CD₃)₃N·HCl) is a deuterated isotopologue of trimethylamine hydrochloride. This stable isotope-labeled compound serves as an invaluable tool in various scientific disciplines, particularly in metabolic research and analytical chemistry. Its unique properties, owing to the presence of nine deuterium atoms, make it an ideal internal standard for quantitative analysis and a tracer for elucidating metabolic pathways. This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of Trimethylamine-d9 Hydrochloride.

Chemical Properties and Structure

The fundamental chemical and physical properties of Trimethylamine-d9 Hydrochloride are summarized below. These characteristics are crucial for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃D₉N·HCl | [1][2][3] |

| Molecular Weight | 104.63 g/mol | [1][2] |

| Exact Mass | 104.1066677 Da | |

| CAS Number | 18856-86-5 | |

| Melting Point | 283-284 °C | |

| Appearance | White to pale yellow solid | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Storage Temperature | +4°C, under inert atmosphere |

Structural Information:

| Identifier | Value | Reference |

| IUPAC Name | 1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | |

| SMILES | Cl.[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| InChI | InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3; | |

| InChI Key | SZYJELPVAFJOGJ-KYRNGWDOSA-N |

The structure of Trimethylamine-d9 Hydrochloride consists of a central nitrogen atom bonded to three trideuteriomethyl (-CD₃) groups, forming the trimethylamine-d9 cation. This cation is ionically bonded to a chloride anion. The nine deuterium atoms replace the hydrogen atoms of the methyl groups, resulting in a mass shift of +9 compared to the unlabeled compound. This isotopic enrichment is the basis for its utility in mass spectrometry-based applications.

Experimental Applications and Protocols

The primary application of Trimethylamine-d9 Hydrochloride is as an internal standard in quantitative analytical assays, particularly those employing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate method for quantifying compounds in complex mixtures. Trimethylamine-d9 Hydrochloride is an ideal internal standard for the quantification of endogenous trimethylamine (TMA) and its metabolites.

General Protocol Outline:

-

Sample Preparation: A known amount of Trimethylamine-d9 Hydrochloride is spiked into the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process.

-

Extraction: The analyte of interest (unlabeled TMA) and the internal standard (TMA-d9) are co-extracted from the sample matrix.

-

Analysis by LC-MS/MS: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for both the unlabeled TMA and the deuterated TMA-d9.

-

Quantification: The ratio of the peak area of the endogenous TMA to the peak area of the TMA-d9 internal standard is used to calculate the concentration of TMA in the original sample. This ratio corrects for any sample loss during preparation and variations in instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals from the protons in a molecule can be complex. The substitution of hydrogen with deuterium in Trimethylamine-d9 Hydrochloride eliminates the proton signals from the methyl groups, simplifying the spectrum. This can be particularly useful when studying the interactions of TMA with other molecules, as it allows for a clearer observation of the signals from the non-deuterated binding partner.

Metabolic Pathway Visualization

Trimethylamine-d9 Hydrochloride is a crucial tool for tracing the metabolic fate of dietary trimethylamine-containing compounds. The following diagram illustrates the key metabolic pathway involving TMA.

Caption: Gut microbiota metabolize dietary precursors to TMA, which is absorbed and oxidized in the liver to TMAO.

This pathway highlights the central role of the gut microbiota in producing TMA from dietary sources like choline and L-carnitine. The liver enzyme Flavin-containing monooxygenase 3 (FMO3) then oxidizes TMA to trimethylamine N-oxide (TMAO), which is subsequently excreted. By introducing Trimethylamine-d9 Hydrochloride as a tracer, researchers can follow the deuterium label as it is incorporated into downstream metabolites, allowing for the precise elucidation of this metabolic pathway.

Experimental Workflow Visualization

The use of Trimethylamine-d9 Hydrochloride as an internal standard in a typical quantitative workflow is depicted below.

Caption: Workflow for quantitative analysis using Trimethylamine-d9 HCl as an internal standard.

This workflow illustrates the key steps from sample collection to the final quantification of the target analyte. The introduction of the deuterated standard at an early stage is critical for ensuring the accuracy and reliability of the results.

Conclusion

Trimethylamine-d9 Hydrochloride is a powerful and versatile tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its well-defined chemical and physical properties, coupled with its isotopic purity, make it the standard of choice for the accurate quantification of trimethylamine and for tracing its metabolic pathways. The experimental protocols and workflows outlined in this guide provide a framework for the effective utilization of this essential labeled compound in scientific research.

References

An In-depth Technical Guide to the Synthesis and Purification of Trimethylamine-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analysis of Trimethylamine-d9 Hydrochloride, a crucial deuterated building block in pharmaceutical research and development. The methodologies detailed herein are compiled to offer a practical framework for the production and quality control of this isotopically labeled compound.

Synthesis of Trimethylamine-d9 Hydrochloride via the Eschweiler-Clarke Reaction

The synthesis of Trimethylamine-d9 Hydrochloride can be effectively achieved through a modified Eschweiler-Clarke reaction, a well-established method for the methylation of amines.[1][2][3] This procedure utilizes deuterated formaldehyde and deuterated formic acid to introduce the nine deuterium atoms, ensuring high isotopic enrichment.

Reaction Principle

The Eschweiler-Clarke reaction is a reductive amination process. In this synthesis, ammonia reacts with deuterated formaldehyde to form an imine intermediate. This intermediate is subsequently reduced by deuterated formic acid, which acts as the hydride donor, to yield deuterated methylamine. The process repeats twice more to afford Trimethylamine-d9. The reaction is driven to completion by the formation of carbon dioxide gas.[3] The resulting free base, Trimethylamine-d9, is then converted to its hydrochloride salt for improved stability and ease of handling.

Experimental Protocol

Materials:

-

Ammonium chloride ((NH₄)Cl)

-

Deuterated formaldehyde (D₂CO, typically as a 20 wt. % solution in D₂O)

-

Deuterated formic acid (DCO₂D)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Deuterated methanol (CD₃OD) for recrystallization (optional)

-

Absolute ethanol or isopropanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ammonium chloride in water is prepared.

-

Addition of Reagents: Deuterated formaldehyde solution is added dropwise to the ammonium chloride solution with stirring.

-

Reductive Methylation: Deuterated formic acid is then slowly added to the reaction mixture. The mixture is heated to reflux. The reaction progress can be monitored by observing the evolution of carbon dioxide gas.

-

Basification and Isolation of Free Amine: After the reaction is complete (typically after several hours of reflux), the mixture is cooled to room temperature. The solution is then made strongly basic by the addition of a concentrated sodium hydroxide solution. This liberates the free Trimethylamine-d9 gas.

-

Trapping the Amine: The liberated Trimethylamine-d9 gas is distilled from the reaction mixture and passed through a drying tube containing a suitable desiccant (e.g., soda-lime). The dry gas is then bubbled through a cooled solution of concentrated hydrochloric acid in a flask to form Trimethylamine-d9 Hydrochloride.[4]

-

Isolation of the Hydrochloride Salt: The resulting acidic solution is concentrated under reduced pressure to yield the crude Trimethylamine-d9 Hydrochloride as a solid.

Purification of Trimethylamine-d9 Hydrochloride

Purification of the crude product is essential to remove any unreacted starting materials, by-products, and partially deuterated species. Recrystallization is a highly effective method for this purpose.

Recrystallization Protocol

Solvent Selection: Trimethylamine hydrochloride is soluble in ethanol and moderately soluble in chloroform, but insoluble in diethyl ether. Absolute ethanol or isopropanol are suitable solvents for recrystallization. For enhancing isotopic purity, recrystallization from a deuterated solvent such as deuterated methanol (CD₃OD) can be performed.

Procedure:

-

Dissolution: The crude Trimethylamine-d9 Hydrochloride is dissolved in a minimal amount of hot absolute ethanol or isopropanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly heated before hot filtration to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent (the same solvent used for recrystallization), and then with anhydrous diethyl ether to facilitate drying. The purified crystals are dried under vacuum to remove any residual solvent.

Quality Control and Analysis

Rigorous analytical testing is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized Trimethylamine-d9 Hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the chemical purity of the final product. Due to the polar and non-UV active nature of trimethylamine, specialized HPLC methods are required.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a suitable technique for retaining and separating polar compounds like trimethylamine without the need for derivatization.

| Parameter | Condition |

| Column | HILIC Silica Column (e.g., Waters Atlantis HILIC Silica, 3 µm, 2.1 x 50 mm) |

| Mobile Phase | A: 25 mM Ammonium formate in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the separation needs. A typical starting condition could be 30:70 Water:Acetonitrile. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |

| Expected Purity | ≥ 98% |

Method 2: Reversed-Phase HPLC with Derivatization

Derivatization with a UV-active agent allows for detection using a standard UV detector. 9-fluorenylmethyl chloroformate (FMOC) is a common derivatizing agent for amines.

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., LiChrosphere 100 RP-18, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | A gradient elution is typically used. |

| Derivatization | Pre-column derivatization with FMOC. |

| Detection | UV at 262 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess isotopic enrichment.

-

¹H NMR: In a fully deuterated sample, the proton signals corresponding to the methyl groups should be absent or significantly reduced. The presence of any residual proton signals can be used to quantify the level of isotopic enrichment.

-

¹³C NMR: The carbon spectrum will show a signal for the methyl carbons, and the coupling pattern with deuterium can provide further information about the deuteration.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Residual signal expected at ~2.9 ppm (in D₂O) | Singlet |

| ¹³C | ~47 ppm | Multiplet (due to C-D coupling) |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and determining the isotopic purity of Trimethylamine-d9 Hydrochloride.

| Parameter | Expected Value |

| Molecular Ion (M+) | m/z 68 (for the free base, (CD₃)₃N) |

| Hydrochloride Salt | The mass spectrum will show the peak for the free base. |

| Isotopic Purity | ≥ 98 atom % D |

The mass spectrum should show a dominant peak at m/z 68, with minimal signals at lower masses corresponding to partially deuterated species (d0 to d8). The isotopic purity is calculated by comparing the peak area of the d9 species to the sum of all trimethylamine-related species.

Visualization of Workflows

Synthesis Workflow

Caption: Synthesis workflow for Trimethylamine-d9 Hydrochloride.

Purification and Analysis Workflow

Caption: Purification and analysis workflow for Trimethylamine-d9 HCl.

References

- 1. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of Trimethylamine-d9 Hydrochloride

An In-depth Technical Guide to Trimethylamine-d9 Hydrochloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Trimethylamine-d9 Hydrochloride, a crucial tool in metabolic research and analytical chemistry. It details its applications, particularly in the study of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) metabolism, and provides established experimental protocols for its use.

Physical and Chemical Properties

Trimethylamine-d9 Hydrochloride is the deuterated form of Trimethylamine Hydrochloride.[1] Its physical and chemical characteristics are fundamental to its application as an internal standard in mass spectrometry-based analyses.[2]

Physical Properties

The key physical properties of Trimethylamine-d9 Hydrochloride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃HClD₉N | [1] |

| Molecular Weight | 104.63 g/mol | [1][3] |

| Monoisotopic Mass | 104.1066677 Da | |

| Appearance | White to pale yellow solid | |

| Melting Point | 283-284 °C | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Purity | >95% (HPLC) |

Chemical Properties and Stability

Trimethylamine-d9 Hydrochloride is a stable isotope-labeled compound where the nine hydrogen atoms on the methyl groups of trimethylamine are replaced with deuterium. This isotopic labeling gives it a distinct mass signature, making it an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry.

Stability: Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly sealed container in a refrigerator at +4°C under an inert atmosphere. While the non-deuterated form is stable at room temperature, the deuterated version requires more stringent conditions to prevent potential degradation or isotopic exchange. For stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or at -20°C for up to one month to avoid degradation from repeated freeze-thaw cycles.

Applications in Research and Drug Development

The primary utility of Trimethylamine-d9 Hydrochloride lies in its application for stable isotope tracing and as an internal standard in analytical methodologies.

Metabolic Pathway Elucidation

This compound is instrumental in studying the metabolic interplay between host organisms and their gut microbiota. Researchers use it to trace the metabolic pathways of TMA, a product of gut microbial metabolism of dietary precursors like choline and L-carnitine. By introducing the deuterated standard, the transformation of TMA to its major metabolite, TMAO, can be accurately monitored and quantified.

Internal Standard for Quantitative Analysis

In metabolomics and clinical research, Trimethylamine-d9 Hydrochloride is a widely used internal standard for the accurate quantification of TMA and TMAO in biological samples such as plasma and urine. Its use in liquid chromatography-mass spectrometry (LC-MS) methods helps to correct for variations in sample preparation and matrix effects, ensuring robust and reliable results.

Experimental Protocols

Detailed methodologies are essential for the effective application of Trimethylamine-d9 Hydrochloride in a research setting.

Synthesis of Trimethylamine-d9 Hydrochloride

The synthesis of Trimethylamine-d9 Hydrochloride typically involves the reaction of deuterated methyl iodide with deuterated ammonia, followed by treatment with hydrochloric acid. A general workflow is outlined below.

Caption: Synthesis and purification workflow for Trimethylamine-d9 Hydrochloride.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Trimethylamine-d9 Hydrochloride is typically assessed using HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer, such as formic acid or ammonium acetate.

-

Detection: UV detection at a wavelength appropriate for the compound, typically around 210 nm.

-

Procedure: A known concentration of the sample is injected into the HPLC system. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Quantification of TMA in Biological Samples via LC-MS/MS

Trimethylamine-d9 Hydrochloride is used as an internal standard for the quantification of TMA in biological matrices like plasma and urine.

-

Sample Preparation:

-

To 25 µL of the sample (e.g., plasma or diluted urine), add 10 µL of a known concentration of Trimethylamine-d9 Hydrochloride internal standard solution.

-

Add derivatizing agents, such as 5 µL of iodoacetonitrile and 2 µL of ammonium hydroxide, to enhance chromatographic retention and detection.

-

Vortex the mixture and centrifuge to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

TMA (derivatized): Monitor the specific precursor-to-product ion transition. For the iodoacetonitrile derivative, this would be m/z 99.

-

Trimethylamine-d9 (derivatized): Monitor the corresponding transition for the deuterated internal standard, which would be m/z 108.

-

-

-

Quantification: The concentration of TMA in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of TMA and a fixed concentration of the internal standard.

Caption: Workflow for TMA quantification using a deuterated internal standard.

Metabolic Pathway of Trimethylamine

The following diagram illustrates the metabolic pathway from dietary precursors to the formation of TMA by gut microbiota and its subsequent conversion to TMAO in the liver.

Caption: Formation of TMA and TMAO from dietary sources.

References

Trimethylamine-d9 Hydrochloride: A Technical Guide for Researchers

CAS Number: 18856-86-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Trimethylamine-d9 Hydrochloride. This deuterated analog of trimethylamine hydrochloride is a critical tool in metabolic research, particularly in studies involving the gut microbiome and its impact on host physiology. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of trimethylamine (TMA) and its metabolites, and as a tracer to elucidate metabolic pathways.

Core Chemical and Physical Properties

Trimethylamine-d9 Hydrochloride is a white solid, highly soluble in methanol. Due to the deuterium substitution, it requires storage under refrigerated and inert atmospheric conditions to maintain its stability and isotopic integrity.

| Property | Value | Source(s) |

| CAS Number | 18856-86-5 | [1] |

| Molecular Formula | C₃D₉HClN | [1] |

| Molecular Weight | 104.63 g/mol | [1] |

| Appearance | White Solid | [1] |

| Storage Temperature | Refrigerator, under inert atmosphere | [1] |

| Solubility | Methanol | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥95% (by HPLC) |

Synthesis and Quality Control

The synthesis of Trimethylamine-d9 Hydrochloride is not commonly detailed in standard literature. However, a plausible and effective method is the deuterated Eschweiler-Clarke reaction. This reaction methylates an amine using a deuterated formaldehyde source and a reducing agent.

Experimental Protocol: Synthesis via Deuterated Eschweiler-Clarke Reaction

This protocol describes a potential synthesis route for Trimethylamine-d9 Hydrochloride, adapted from established methods for deuterated amine synthesis.

Materials:

-

Ammonium chloride (NH₄Cl)

-

Deuterated paraformaldehyde ((D₂CO)n)

-

Deuterated formic acid (DCOOD)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ammonium chloride, deuterated paraformaldehyde, and deuterated formic acid.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the mixture to room temperature and basify with a concentrated solution of sodium hydroxide to liberate the free Trimethylamine-d9.

-

The free amine is then distilled and collected in a flask containing a solution of hydrochloric acid in anhydrous diethyl ether.

-

The resulting precipitate, Trimethylamine-d9 Hydrochloride, is collected by filtration.

-

The crude product is washed with cold anhydrous diethyl ether and dried under vacuum over anhydrous magnesium sulfate.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed for further purification.

Experimental Protocol: Quality Control

1. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: A known concentration of Trimethylamine-d9 Hydrochloride is dissolved in the mobile phase.

-

Analysis: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components.

2. Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Full scan analysis to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d9) to the sum of the intensities of all isotopic peaks (d0 to d9).

3. Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer.

-

¹H NMR: The absence of signals in the proton spectrum where methyl protons would typically appear confirms a high level of deuteration.

-

²H (Deuterium) NMR: The presence of a signal in the deuterium spectrum confirms the incorporation of deuterium.

-

¹³C NMR: The carbon spectrum will show a characteristic septet for the carbon atom coupled to three deuterium atoms, providing further structural confirmation.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

Applications in Metabolic Research

The primary utility of Trimethylamine-d9 Hydrochloride is in tracing the metabolic fate of trimethylamine (TMA). TMA is a gut microbial metabolite derived from dietary precursors like choline and L-carnitine. It is absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with an increased risk of cardiovascular disease.

Trimethylamine Metabolic Pathway

Caption: The metabolic pathway of trimethylamine (TMA) from dietary precursors to trimethylamine N-oxide (TMAO).

By administering Trimethylamine-d9 Hydrochloride, researchers can accurately trace the conversion of TMA-d9 to TMAO-d9, distinguishing it from the endogenous, non-labeled pool. This allows for precise quantification of TMA metabolism and the activity of the FMO3 enzyme.

Experimental Protocols for LC-MS/MS Analysis

Trimethylamine-d9 Hydrochloride is widely used as an internal standard for the quantification of TMA and TMAO in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Sample Analysis

Caption: A typical workflow for the quantification of TMA/TMAO using Trimethylamine-d9 Hydrochloride as an internal standard.

Detailed LC-MS/MS Protocol for TMAO Quantification

This protocol is a representative example for the analysis of TMAO in human plasma.

1. Sample Preparation:

-

To 50 µL of plasma, add 10 µL of a working solution of Trimethylamine-d9 Hydrochloride (internal standard).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of TMAO and TMA |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | TMAO: specific precursor > product ion; TMAO-d9: specific precursor > product ion |

3. Data Analysis:

-

The concentrations of TMAO are calculated from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

Conclusion

Trimethylamine-d9 Hydrochloride is an invaluable tool for researchers studying the metabolic role of the gut microbiome and its influence on host health. Its use as an internal standard and metabolic tracer enables accurate and reliable quantification of TMA and its metabolites, providing crucial insights into pathways linked to cardiovascular and other diseases. The experimental protocols and data presented in this guide are intended to support the effective application of this important research chemical.

References

Unlocking Cellular Secrets: An In-depth Technical Guide to Isotopic Labeling with Deuterium

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerhouse technique in modern scientific research, offering unparalleled insights into metabolic pathways, reaction mechanisms, and the pharmacokinetics of novel therapeutics.[1][] By replacing hydrogen atoms with deuterium, researchers can trace the fate of molecules within complex biological systems without significantly altering their chemical properties.[1][3] This in-depth guide explores the core principles of deuterium labeling, its diverse applications, detailed experimental methodologies, and the quantitative analysis of deuterated compounds.

Core Principles of Deuterium Labeling

The utility of deuterium labeling hinges on two fundamental principles: its function as a stable isotope tracer and the kinetic isotope effect (KIE).[1] Deuterium's greater mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which has profound implications for reaction kinetics and metabolic stability.

The Deuterium Kinetic Isotope Effect (KIE): The C-D bond possesses a lower vibrational frequency and zero-point energy than a C-H bond, resulting in a higher activation energy required for its cleavage. Consequently, reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon, known as the deuterium KIE, is particularly significant in drug metabolism, which is often mediated by cytochrome P450 enzymes that catalyze C-H bond cleavage. By strategically placing deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed, potentially improving a drug's pharmacokinetic profile.

Deuterium as a Tracer: Deuterium-labeled compounds serve as ideal internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Their chemical behavior is nearly identical to their non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. This enables highly accurate and precise quantification of analytes in complex biological matrices.

Key Applications in Drug Discovery and Development

The application of deuterium labeling has evolved from its initial use as a tracer in metabolic studies to a strategic tool for designing improved therapeutics.

-

Improved Pharmacokinetics: Strategic deuteration can slow the metabolic breakdown of a drug, leading to increased plasma exposure, a longer half-life, and potentially a reduced dosing frequency. This "deuterium switch" approach has been successfully employed to develop deuterated analogues of existing drugs, with deutetrabenazine being the first FDA-approved deuterated drug.

-

Reduced Toxic Metabolites: By slowing metabolism at a specific site, deuterium substitution can reduce the formation of potentially toxic metabolites, thereby improving the safety profile of a drug.

-

Metabolic Pathway Elucidation: Deuterated compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. By tracking the incorporation of deuterium into various metabolites, researchers can map complex metabolic pathways and gain a deeper understanding of cellular physiology.

-

Quantitative Proteomics: Metabolic labeling with deuterium oxide (D₂O), or "heavy water," allows for the study of protein turnover on a proteome-wide scale. Cells or organisms are cultured in a medium containing D₂O, and the incorporation of deuterium into newly synthesized proteins is measured by mass spectrometry to determine their synthesis and degradation rates.

Quantitative Data Summary

The following tables summarize key quantitative data related to deuterium labeling, including the kinetic isotope effect on drug metabolism and protein turnover rates determined by D₂O labeling.

| Drug/Substrate | Metabolic Reaction | Enzyme | KIE (Vmax H/Vmax D) | Reference |

| Morphine | N-demethylation | Cytochrome P450 | >1 | |

| Nifedipine metabolite | Oxidative demethylation | Cytochrome P450 | High | |

| Flurbiprofen-d3 | 4'-hydroxylation | Fungal biotransformation | Slower than non-deuterated |

Table 1: Examples of Kinetic Isotope Effects in Drug Metabolism. The kinetic isotope effect (KIE) is the ratio of the reaction rate of the non-deuterated compound to the deuterated compound. A KIE greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting.

| Cell Line | Labeling Duration (hours) | Number of Proteins Quantified | Range of Apparent Turnover Rates (k_app, day⁻¹) | Reference |

| Human AC16 cells | Single time point | Proteome-scale | Variable |

Table 2: Protein Turnover Analysis using D₂O Labeling. This table illustrates the application of D₂O labeling to measure proteome-wide protein turnover rates in cell culture. The apparent turnover rate constant (k_app) reflects the combined rates of protein synthesis and degradation.

Experimental Protocols

Detailed methodologies for key deuterium labeling experiments are provided below.

Protocol 1: Protein Turnover Analysis in Cultured Cells using D₂O Labeling

This protocol outlines a method for measuring protein synthesis rates in cultured cells.

-

Cell Culture and Labeling:

-

Culture cells (e.g., human iPSCs) under standard conditions.

-

Prepare a labeling medium by enriching the normal culture medium with a final concentration of 4-6% D₂O.

-

To initiate labeling, replace the normal medium with the D₂O-containing medium.

-

Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to create a time-course.

-

-

Protein Extraction and Digestion:

-

Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration in the lysates.

-

Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Employ a standard data-dependent acquisition (DDA) method to acquire both MS1 survey scans and MS2 fragmentation scans for peptide identification and quantification of deuterium incorporation.

-

-

Data Analysis:

-

Identify peptides and proteins using a suitable database search engine.

-

Calculate the rate of deuterium incorporation for each peptide over the time course to determine the protein turnover rate.

-

Protocol 2: Synthesis of Deuterated Compounds via Catalytic Hydrogen-Deuterium (H/D) Exchange

This protocol describes a common method for introducing deuterium into organic molecules.

-

Reaction Setup:

-

In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine the hydrocarbon substrate and a transition metal catalyst (e.g., Pd/C).

-

Add a deuterated solvent (e.g., benzene-d₆) to the flask to dissolve the reactants.

-

-

Reaction Execution:

-

Seal the flask and remove it from the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR or GC-MS to determine the extent of deuterium incorporation.

-

-

Work-up and Purification:

-

Once the desired level of deuteration is achieved, cool the reaction mixture.

-

Remove the catalyst by filtration.

-

Purify the deuterated product using standard techniques such as chromatography or distillation.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in deuterium labeling.

References

The Role of Deuterated Trimethylamine (TMA) Precursors in Metabolic Pathway Tracing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of stable isotope-labeled compounds, specifically deuterated (d9) trimethylamine (TMA) precursors, in tracing the metabolic pathway of trimethylamine-N-oxide (TMAO) formation. Understanding this pathway is of paramount importance due to the mounting evidence linking elevated TMAO levels to cardiovascular and other chronic diseases. The use of d9-labeled tracers, such as Trimethylamine-d9 Hydrochloride (HCl), d9-choline, d9-carnitine, and d9-trimethyllysine (TML), allows for the precise tracking of the transformation of dietary nutrients by the gut microbiota and subsequent host metabolism. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, quantitative data representation, and visual diagrams of the key processes involved.

Introduction to TMAO and the Need for Metabolic Tracing

Trimethylamine-N-oxide (TMAO) is a small amine oxide generated in a multi-step process involving both the gut microbiome and host enzymes.[1] Dietary precursors rich in a trimethylamine moiety, such as choline, phosphatidylcholine, and L-carnitine, are first metabolized by specific gut bacteria to produce trimethylamine (TMA).[2] This TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[2][3] Elevated circulating levels of TMAO have been associated with an increased risk of atherosclerosis, thrombosis, and other adverse cardiovascular events.[1]

Static measurements of TMAO levels, however, only provide a snapshot of a highly dynamic process. To fully understand the contribution of different dietary precursors, the activity of the gut microbiota, and the efficiency of host enzymatic conversion, metabolic tracing with stable isotope-labeled compounds is essential. By introducing a deuterated precursor, researchers can distinguish the newly synthesized TMA and TMAO from the pre-existing unlabeled pool, thereby quantifying the flux through this critical metabolic pathway. Trimethylamine-d9 HCl and other d9-labeled precursors serve as powerful tools in this endeavor, offering high sensitivity and specificity when analyzed by mass spectrometry.

The TMAO Metabolic Pathway

The formation of TMAO from dietary precursors is a well-defined meta-organismal pathway. The key steps are outlined below and visualized in the accompanying diagram.

Key Steps in TMAO Formation:

-

Dietary Intake: Consumption of foods rich in trimethylamine-containing compounds like choline, phosphatidylcholine, and L-carnitine.

-

Microbial Metabolism: Gut bacteria possessing the TMA-lyase enzyme (encoded by the cutC/D gene cluster) cleave the C-N bond in these precursors to release TMA.

-

Intestinal Absorption: The gaseous TMA produced by the microbiota is absorbed from the intestine into the portal circulation.

-

Hepatic Oxidation: In the liver, the FMO3 enzyme catalyzes the oxidation of TMA to TMAO.

-

Systemic Circulation and Excretion: TMAO enters the systemic circulation and is eventually excreted in the urine.

Experimental Design and Protocols

A typical metabolic tracing study using d9-labeled precursors involves the administration of the tracer to a subject (animal model or human), followed by the collection of biological samples at various time points and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Tracer Administration

The administration route and dosage of the deuterated tracer are critical for a successful study. Oral gavage is commonly used in animal models to mimic dietary intake. In human studies, the tracer can be incorporated into a beverage or food matrix.

Protocol for Oral Administration in Mice:

-

Acclimatization: Acclimate mice to the experimental conditions for at least one week, providing standard chow and water ad libitum.

-

Tracer Preparation: Prepare a solution of the d9-labeled precursor (e.g., d9-choline chloride) in sterile water at a concentration suitable for the desired dosage.

-

Administration: Administer the tracer solution to the mice via oral gavage. A typical dose might be in the range of 20-50 mg/kg body weight.

-

Sample Collection: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-administration. Urine and fecal samples can also be collected using metabolic cages. Immediately process blood to plasma and snap-freeze all samples in liquid nitrogen, storing them at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is crucial for accurate quantification of d9-TMA and d9-TMAO. The methods differ slightly for plasma and urine due to the different sample matrices.

Plasma Sample Preparation:

-

Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 20 µL of plasma, add 80 µL of an internal standard solution containing d9-TMAO (if a different labeled standard is used) in methanol to precipitate proteins.

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

Urine Sample Preparation:

-

Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 6,000 rpm for 5 minutes to remove any particulate matter.

-

Dilution and Internal Standard Spiking: Dilute 25 µL of the urine sample with 950 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.025% formic acid). Add 25 µL of the deuterated internal standard solution.

-

Vortexing: Vortex the mixture thoroughly before analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of d9-labeled metabolites.

Typical LC-MS/MS Parameters:

-

Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of these polar compounds.

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer such as ammonium formate.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| d9-TMA | 69 | 49 |

| d9-TMAO | 85 | 66 |

| TMA (unlabeled) | 60 | 44 |

| TMAO (unlabeled) | 76 | 58 |

| Table 1: Representative MRM transitions for the detection of labeled and unlabeled TMA and TMAO. |

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis will provide the concentrations of d9-TMA and d9-TMAO in the biological samples at different time points. This allows for the calculation of pharmacokinetic parameters and the assessment of the rate of conversion of the precursor to TMAO.

Quantitative Data Summary

The following table presents representative data from a hypothetical in vivo study in mice following oral administration of d9-choline.

| Time (hours) | Plasma d9-Choline (µM) | Plasma d9-TMA (µM) | Plasma d9-TMAO (µM) |

| 0 | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 |

| 1 | 25.6 ± 4.2 | 2.8 ± 0.7 | 8.5 ± 1.9 |

| 2 | 15.3 ± 3.1 | 4.1 ± 0.9 | 15.2 ± 3.5 |

| 4 | 8.7 ± 2.5 | 3.5 ± 0.6 | 22.8 ± 4.1 |

| 6 | 4.1 ± 1.5 | 2.1 ± 0.4 | 18.6 ± 3.8 |

| 8 | 2.3 ± 0.9 | 1.2 ± 0.3 | 14.3 ± 2.9 |

| 24 | 0.8 ± 0.3 | 0.3 ± 0.1 | 5.7 ± 1.5 |

| Table 2: Hypothetical time-course of plasma concentrations of d9-choline and its metabolites following oral administration in mice. Data are presented as mean ± standard deviation. |

Experimental Workflow Visualization

The entire experimental process, from tracer administration to data analysis, can be visualized in a workflow diagram.

Conclusion

Metabolic tracing with deuterated trimethylamine precursors is an indispensable technique for elucidating the dynamics of the TMAO pathway. This guide has provided a comprehensive framework for researchers, scientists, and drug development professionals to design and execute such studies. By employing the detailed protocols and understanding the principles of data interpretation outlined herein, it is possible to gain valuable insights into the complex interplay between diet, the gut microbiome, and host metabolism in both health and disease. These insights are crucial for the development of novel therapeutic strategies aimed at modulating TMAO production and mitigating its associated health risks.

References

- 1. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolic fate of isotopically labeled trimethylamine-N-oxide (TMAO) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

Trimethylamine-d9 Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of Trimethylamine-d9 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Trimethylamine-d9 Hydrochloride, a deuterated analog of trimethylamine hydrochloride. It is a crucial tool in various research fields, particularly in metabolic studies and analytical chemistry. This document details its fundamental properties, experimental applications, and the biochemical pathways it helps to elucidate.

Core Molecular and Physical Properties

Trimethylamine-d9 Hydrochloride is a labeled form of trimethylamine hydrochloride where the nine hydrogen atoms on the methyl groups are replaced with deuterium. This isotopic labeling makes it an invaluable internal standard for mass spectrometry-based quantification and a tracer for metabolic studies.

Summary of Physicochemical Data

The following tables summarize the key quantitative data for Trimethylamine-d9 Hydrochloride.

| Identifier | Value | Citation |

| IUPAC Name | 1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | [1][2] |

| CAS Number | 18856-86-5 | [3][4][5] |

| Molecular Formula | C₃D₉HClN | |

| Linear Formula | (CD₃)₃N · HCl | |

| Molecular Weight | 104.63 g/mol | |

| Accurate Mass | 104.1066677 Da |

| Property | Value | Citation |

| Appearance | White to pale yellow solid | |

| Melting Point | 283-284 °C | |

| Solubility | Methanol, DMSO (Slightly) | |

| Purity | ≥99 atom % D | |

| Storage | Refrigerator, under inert atmosphere |

Key Applications in Research and Development

The primary utility of Trimethylamine-d9 Hydrochloride lies in its application as a stable isotope-labeled standard and tracer.

-

Metabolic Pathway Elucidation : It is instrumental in tracing the metabolic fate of trimethylamine (TMA), a key gut microbial metabolite. Studies investigating the conversion of dietary precursors like choline and L-carnitine to TMA and subsequently to trimethylamine N-oxide (TMAO) heavily rely on this labeled compound.

-

Isotope Dilution Mass Spectrometry (IDMS) : As an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the precise and accurate quantification of endogenous TMA in biological samples. Its near-identical physicochemical properties to the unlabeled analyte, but distinct mass, enable correction for variations in sample preparation and instrument response.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In NMR-based metabolomics, the deuterium labeling can simplify complex spectra, aiding in the identification and quantification of metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Trimethylamine-d9 Hydrochloride.

Quantification of Trimethylamine (TMA) in Plasma using LC-MS/MS

This protocol outlines the use of Trimethylamine-d9 Hydrochloride as an internal standard for the quantification of TMA in plasma samples.

a. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 500 ng/mL solution of Trimethylamine-d9 Hydrochloride (Internal Standard, IS).

-

Add 200 µL of acetonitrile (ACN) to precipitate proteins.

-

Vortex the mixture for 10 minutes at room temperature.

-

Centrifuge at 14,000 rpm for 5 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 100 µL of 30% ACN in water to the supernatant.

-

Transfer 100 µL of the final mixture to an HPLC vial for analysis.

b. LC-MS/MS Instrumental Conditions

-

Chromatography : Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of these polar compounds.

-

Mobile Phase A : 25 mmol/L ammonium formate in 30:70 water:acetonitrile.

-

Mobile Phase B : Water with 50 mM ammonium formate and 2.5% formic acid.

-

A gradient elution is typically employed to achieve optimal separation.

-

-

Mass Spectrometry :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Specific precursor-to-product ion transitions for both TMA and Trimethylamine-d9 (d9-TMA) are monitored. For example, for d9-TMA, a transition of m/z 69 → 49 might be used.

-

In-Vivo Metabolic Tracing in a Mouse Model

This protocol describes a general procedure for an in-vivo study to trace the metabolism of TMA to TMAO.

a. Animal Preparation and Tracer Administration

-

House mice under controlled conditions and provide a standard diet. For specific studies, a choline-rich diet may be administered.

-

Administer a known dose of Trimethylamine-d9 Hydrochloride to the mice, typically via oral gavage or tail vein infusion.

-

The dosage and administration route will depend on the specific research question.

b. Sample Collection

-

At predetermined time points following administration, collect blood samples via standard procedures (e.g., tail vein or cardiac puncture).

-

Collect urine and fecal samples in metabolic cages.

-

At the end of the study, euthanize the mice and harvest tissues of interest (e.g., liver, cecum).

c. Sample Processing and Analysis

-

Process plasma and urine as described in the LC-MS/MS protocol.

-

Homogenize tissue samples and perform metabolite extraction, for example, using a methanol/acetonitrile/water solvent system.

-

Analyze the extracts by LC-MS/MS to measure the levels of d9-TMA and its metabolites, such as d9-TMAO.

NMR-Based Metabolomic Analysis

This protocol outlines the preparation of cell extracts for NMR analysis to study metabolic changes.

a. Metabolite Extraction

-

Quench the metabolism of cell pellets or tissue samples rapidly, often using liquid nitrogen.

-

Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

-

Separate the polar (methanolic) and non-polar (chloroform) phases by centrifugation.

-

Dry the polar extract containing the water-soluble metabolites under vacuum.

b. NMR Sample Preparation and Measurement

-

Reconstitute the dried metabolite extract in a D₂O-based NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4) containing a known concentration of a reference standard like TSP (sodium 3-(trimethylsilyl) propionate-2,2,3,3-d4).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire 1D and 2D NMR spectra (e.g., ¹H-¹³C HSQC, ¹H-¹H TOCSY) on a high-field NMR spectrometer. The 2D spectra are crucial for unambiguous metabolite identification.

Signaling Pathways and Experimental Workflows

Visual representations of key metabolic pathways and experimental workflows are provided below using Graphviz (DOT language).

Metabolic Pathway of Dietary Choline to TMAO

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Safety and Handling of Deuterated Amine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of safety, handling, metabolism, and analysis of deuterated amine compounds. Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a powerful strategy in drug discovery to enhance pharmacokinetic profiles and mitigate toxicity. Understanding the nuances of these compounds is paramount for ensuring laboratory safety and the success of research and development endeavors.

General Safety and Handling Precautions

While deuterated compounds are not radioactive, they still require careful handling due to the inherent chemical properties of the parent amine and the potential for hydrogen-deuterium (H-D) exchange, which can compromise isotopic purity.

1.1. Personal Protective Equipment (PPE) and Engineering Controls:

-

Ventilation: Always handle deuterated amine compounds in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

-

Gloves: Wear appropriate chemical-resistant gloves. The choice of glove material should be based on the specific amine and solvent being used.

-

Lab Coat: A lab coat should be worn to protect from skin contact.

1.2. Storage and Stability:

-

Hygroscopicity: Many amine salts are hygroscopic and readily absorb moisture from the air. This can lead to H-D exchange and compromise the isotopic purity of the compound. Store these compounds in tightly sealed containers in a desiccator or a dry, inert atmosphere.

-

Light and Temperature: Protect from light and store at temperatures recommended by the manufacturer, often in a refrigerator or freezer, to prevent degradation.

-

Inert Atmosphere: For highly sensitive compounds or long-term storage, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent H-D exchange with atmospheric moisture.

1.3. Spill and Waste Disposal:

-

Spill Management: In case of a spill, follow standard laboratory procedures for chemical spills. Absorb liquids with an inert material and dispose of it as chemical waste.

-

Waste Disposal: Dispose of deuterated amine compounds and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Toxicological Profile of Deuterated Amines

A primary motivation for deuterating drugs is to alter their metabolic profiles, which can, in turn, affect their toxicity. The general consensus is that deuteration does not inherently increase the toxicity of a compound and can often lead to a better safety profile.

2.1. The Kinetic Isotope Effect (KIE) and Reduced Toxicity:

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a slower rate of cleavage of C-D bonds by metabolic enzymes, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] This can result in:

-

Slower Metabolism: A reduced rate of metabolism can lead to a longer drug half-life and may allow for lower or less frequent dosing.[1]

-

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can significantly slow down its formation, leading to an improved safety profile.[3]

-

Metabolic Switching: Deuteration can alter the primary site of metabolism, redirecting it away from pathways that produce toxic metabolites.

2.2. Quantitative Toxicity Data:

Table 1: Acute Toxicity of Select Non-Deuterated Amines

| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Reference |

| Methylamine | 74-89-5 | 100 mg/kg | - | |

| Ethylamine | 75-04-7 | 400 mg/kg | 265 mg/kg |

Note: This table provides data for the non-deuterated parent compounds as a reference. Specific toxicity studies should be conducted for any new deuterated compound.

Metabolism of Deuterated Amines

The metabolism of amines is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Cytochrome P450 (CYP) enzymes are central to the metabolism of many amine-containing drugs.

3.1. Cytochrome P450-Mediated Metabolism:

Primary, secondary, and tertiary amines are metabolized by CYP enzymes through various oxidative reactions, including:

-

N-dealkylation: The removal of an alkyl group from the nitrogen atom.

-

N-oxidation: The addition of an oxygen atom to the nitrogen, forming hydroxylamines or N-oxides.

-

α-carbon hydroxylation: The hydroxylation of the carbon atom adjacent to the nitrogen, which can lead to deamination.

Deuteration at a metabolically active site can significantly slow down these processes due to the KIE.

Table 2: Comparative In Vitro Metabolism of Deuterated vs. Non-Deuterated Enzalutamide

| Compound | Microsomes | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (Vmax/Km) | K H /K D (CLint Ratio) | Reference |

| Enzalutamide | Rat Liver | - | 79.6 | - | 2.0 | |

| d3-Enzalutamide | Rat Liver | - | 71.5 | - | ||

| Enzalutamide | Human Liver | 32.8 | 36.7 | 0.89 | 3.7 | |

| d3-Enzalutamide | Human Liver | 6.51 | 12.6 | 0.24 |

This data demonstrates that N-methyl deuteration of enzalutamide significantly reduces its intrinsic clearance in both rat and human liver microsomes, indicating a slower rate of metabolism.

Experimental Protocols

4.1. Synthesis of Deuterated Amines via Reductive Amination:

This protocol describes a general procedure for the synthesis of a deuterated secondary amine from a primary amine and an aldehyde using a deuterated reducing agent.

Materials:

-

Primary amine

-

Aldehyde

-

Sodium borodeuteride (NaBD₄)

-

Anhydrous solvent (e.g., methanol, tetrahydrofuran)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve the primary amine (1.0 eq) and the aldehyde (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

If necessary, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borodeuteride (1.5 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas may be evolved.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

4.2. Purification by Flash Column Chromatography:

Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

Standard Silica Gel with Amine Additive:

-

Stationary Phase: Silica gel

-

Mobile Phase: A non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase to suppress the interaction between the basic amine product and the acidic silica.

Amine-Functionalized Silica:

-

Stationary Phase: Amine-functionalized silica gel.

-

Mobile Phase: A standard non-polar/polar solvent system without the need for an amine additive. This often provides better separation and peak shape for basic amines.

Procedure:

-

Choose the appropriate stationary and mobile phase based on the polarity of the target compound.

-

Develop the separation method using Thin Layer Chromatography (TLC).

-

Pack the flash chromatography column with the selected stationary phase.

-

Equilibrate the column with the mobile phase.

-

Load the crude sample onto the column (either directly or pre-adsorbed onto silica gel).

-

Elute the column with the mobile phase, collecting fractions.

-

Analyze the fractions by TLC or LC-MS to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

4.3. Analysis of Deuterium Incorporation by NMR and Mass Spectrometry:

4.3.1. Quantitative NMR (qNMR) for Isotopic Enrichment:

¹H and ²H NMR spectroscopy are powerful tools for determining the degree and position of deuterium incorporation.

Procedure:

-

Sample Preparation: Accurately weigh the deuterated amine and a suitable internal standard of known concentration. Dissolve them in a deuterated NMR solvent in a volumetric flask to ensure a precise concentration.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

The disappearance or reduction in the integral of a signal corresponding to a specific proton indicates deuterium incorporation at that site.

-

By comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated part of the molecule or the internal standard, the percentage of deuterium incorporation can be calculated.

-

-

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.

-

The presence of a signal at a specific chemical shift confirms the position of deuteration.

-

Quantitative ²H NMR can also be used to determine isotopic enrichment by comparing the integral of the deuterium signal to that of a known standard.

-

4.3.2. Mass Spectrometry for Isotopic Purity:

Mass spectrometry is used to confirm the mass shift due to deuterium incorporation and to assess the isotopic purity of the sample.

Procedure:

-

Prepare a dilute solution of the deuterated amine in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Infuse the sample into the mass spectrometer or inject it onto an LC-MS system.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.

-

Compare the mass spectrum of the deuterated compound to that of its non-deuterated analog. The mass of the molecular ion should increase by the number of deuterium atoms incorporated.

-

Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the M, M+1, M+2, etc. peaks can be used to calculate the percentage of isotopic enrichment.

Visualizations

Signaling Pathways and Workflows

Caption: Cytochrome P450-mediated metabolism of amine compounds.

Caption: General workflow for preclinical safety assessment of a deuterated drug candidate.

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

References